molecular formula C7H8N2O4 B1612347 6,8-Dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid CAS No. 1186202-25-4

6,8-Dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid

Katalognummer: B1612347
CAS-Nummer: 1186202-25-4
Molekulargewicht: 184.15 g/mol
InChI-Schlüssel: VAXRLMKVUWPROQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Discovery and Nomenclature

The nomenclature of 6,8-Dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid follows the International Union of Pure and Applied Chemistry (IUPAC) conventions for spirocyclic systems. The term "spiro" in its name indicates a molecular structure where two rings share exactly one carbon atom, known as the spiro atom or spiro junction. The numerical designation [3.4] specifies the sizes of the connected ring systems - a four-membered ring (including the spiro carbon) and a five-membered ring (including the spiro carbon).

The historical development of diazaspiro compounds emerged from broader research into spirocyclic systems, which gained momentum in the early 21st century as chemists recognized their potential applications in medicinal chemistry. While the exact first synthesis of this compound is not explicitly documented in the available literature, related compounds such as tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate began appearing in chemical catalogs and research publications in the early 2010s.

The positional numbering in the name (5,7-diaza and 6,8-dioxo) follows the standard convention for heterocyclic compounds, indicating the positions of the nitrogen atoms and carbonyl groups within the spirocyclic system. This systematic naming ensures clear communication about the compound's structure among chemists worldwide.

Structural Classification Within Spirocyclic Diazaspiro Compounds

This compound belongs to a specialized subclass of spirocyclic compounds characterized by the presence of two nitrogen atoms within the ring system. The compound features a central spiro carbon that serves as the junction between a cyclobutane ring (the four-membered component) and a modified cyclopentane ring (the five-membered component). This structural arrangement creates a three-dimensional framework that differs significantly from planar aromatic systems.

The structural classification can be further refined by examining the specific positioning of functional groups. In this compound, the 5,7-diaza designation indicates nitrogen atoms at positions 5 and 7 of the spirocyclic system, while the 6,8-dioxo notation signifies carbonyl groups at positions 6 and 8. The carboxylic acid group at position 2 extends from the cyclobutane ring, adding another dimension to its chemical reactivity.

Table 1: Structural Comparison of Selected Diazaspiro Compounds

Compound Spiro Junction Ring Sizes Nitrogen Positions Functional Groups
This compound Carbon [3.4] 5,7 Dioxo (6,8), Carboxylic acid (2)
5,7-Diethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid Carbon [3.4] 5,7 Dioxo (6,8), Carboxylic acid (2), Ethyl (5,7)
tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate Carbon [3.5] 2,5 Dioxo (6,8), tert-butyl carboxylate (2)
2,2-Bis(trifluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione Carbon [3.4] 5,7 Dioxo (6,8), Bis(trifluoromethyl) (2)

Within the broader context of spirocyclic chemistry, this compound represents a strained ring system due to the inclusion of the four-membered ring. The geometric constraints imposed by this arrangement contribute to its distinctive three-dimensional structure and chemical behavior.

Academic Significance in Heterocyclic Chemistry

The academic significance of this compound extends across multiple domains of heterocyclic chemistry, particularly in medicinal chemistry and drug design. Spirocyclic compounds have gained prominence in recent years due to their potential as bioisosteres—structural units that can replace conventional functional groups while maintaining or enhancing biological activity.

Research published in the Journal of Medicinal Chemistry emphasizes that spirocyclic scaffolds can significantly influence the physicochemical properties of molecules, including lipophilicity, metabolic stability, and three-dimensional shape. These characteristics make compounds like this compound valuable building blocks for constructing molecules with specific spatial arrangements and property profiles.

The diazaspiro[3.4]octane core specifically has attracted attention as a versatile scaffold in medicinal chemistry. A publication in the Royal Society of Chemistry journals notes that these structures gain "more and more attention in the medicinal chemistry community" due to their unique spatial characteristics and potential applications. The orthogonal arrangement of substituents around the spiro center enables the design of molecules that can interact with biological targets in ways that conventional planar or flexible structures cannot.

Moreover, the five-membered heterocyclic component of this compound adds another dimension to its significance. Five-membered heterocycles are known to play crucial roles in many bioactive compounds, influencing properties such as hydrogen bonding capacity, electronic distribution, and conformational preferences. The integration of such a heterocycle within a spirocyclic framework creates opportunities for novel chemical space exploration in drug discovery.

Table 2: Research Applications of Diazaspiro Compounds in Recent Literature

Research Focus Key Findings Year Reference
Spirocyclic scaffolds in drug discovery Spirocycles can fine-tune conformational and physicochemical properties 2022 Batista et al.
Orthogonally protected diazaspiro[3.4]octane analogues Development of robust and cost-effective synthesis methods 2021 Pudelko et al.
Strained spiro heterocycles as bioisosteres Spiro heterocycles with small rings offer unique spatial arrangements 2025 Natho et al.
Synthesis of 2-azaspiro[3.4]octane Multiple synthetic routes developed for creating the azaspiro framework 2019 RSC Publishing

The synthesis of this compound and related compounds often involves specialized methodologies due to the challenges associated with constructing strained ring systems. The development of efficient synthetic routes has been documented in various publications, highlighting approaches such as annulation strategies for building either the cyclobutane or cyclopentane components of the spirocyclic core.

Eigenschaften

IUPAC Name

6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c10-4(11)3-1-7(2-3)5(12)8-6(13)9-7/h3H,1-2H2,(H,10,11)(H2,8,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXRLMKVUWPROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12C(=O)NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563394
Record name 6,8-Dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186202-25-4
Record name 6,8-Dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid typically involves the construction of the spirocyclic ring system through cyclization reactions starting from precursors such as substituted acetoacetates or malonates. Key steps include:

  • Formation of cyclopropane or other small ring intermediates.
  • Introduction of nitrogen atoms to form the diaza ring.
  • Installation of keto groups at positions 6 and 8.
  • Incorporation of the carboxylic acid functionality at position 2.

A representative approach involves the reaction of ethyl acetoacetate with 1,2-dibromoethane under basic conditions to form ethyl 1-acetyl-1-cyclopropanecarboxylate, which is then brominated at the acetyl group to yield ethyl 1-bromoacetyl-1-cyclopropanecarboxylate. This intermediate undergoes cyclization with amines (e.g., benzylamine) to form spirocyclic compounds analogous to the target structure.

Detailed Synthetic Procedure (Based on Patent US5508428A)

  • Step 1: Formation of Cyclopropane Intermediate
    • Ethyl acetoacetate is reacted with 1,2-dibromoethane in the presence of a base to yield ethyl 1-acetyl-1-cyclopropanecarboxylate.
  • Step 2: Bromination
    • The acetyl group of the intermediate is brominated using bromine to produce ethyl 1-bromoacetyl-1-cyclopropanecarboxylate.
  • Step 3: Cyclization
    • The bromoacetyl compound is reacted with benzylamine or other suitable amines to form the spirocyclic ring system, leading to 5-benzyl-4,7-dioxo-5-azaspiro[2.4]heptane derivatives.
  • Step 4: Purification
    • The reaction mixture is extracted and purified via silica gel column chromatography and recrystallization from solvents such as ethanol, water, and ammonia to isolate the pure spiro compound.
  • Step 5: Optional Resolution
    • Optical isomers can be separated by high-performance liquid chromatography (HPLC), followed by cleavage of protecting groups to yield optically active spiro compounds.

This general methodology can be adapted for the preparation of this compound by selecting appropriate amines and reaction conditions.

Preparation of Stock Solutions and Formulations

For research applications, the compound is often prepared as stock solutions for biological assays or in vivo studies. The preparation involves dissolving the compound in suitable solvents, typically DMSO, followed by dilution with co-solvents to achieve clear solutions suitable for administration or experimental use.

Stock Solution Preparation Table for this compound
Amount of compound (mg) Volume for 1 mM solution (mL) Volume for 10 mM solution (mL)
1 mg 5.4348 0.5435
5 mg 27.1739 2.7174
10 mg 54.3478 5.4348
  • Storage Conditions: Store sealed at 2-8°C away from moisture. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Stability is maintained up to 6 months at -80°C and 1 month at -20°C.
  • Solubility Enhancement: Heating to 37°C and ultrasonic bath oscillation can improve solubility.
  • In Vivo Formulation: A typical in vivo formulation involves preparing a DMSO master stock solution, followed by sequential addition of PEG300, Tween 80, and water or corn oil, ensuring clarity at each step before proceeding.

Comparative Data on Related Compounds

While direct preparation data for this compound is limited, related compounds such as 5,7-diethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid have been characterized and are available commercially, indicating similar synthetic challenges and routes.

Compound Molecular Formula Molecular Weight CAS Number
This compound C7H8N2O4 184 1186202-25-4
5,7-Diethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid C11H16N2O4 240.26 1706434-93-6

Research Findings and Notes

  • The compound’s preparation involves careful control of reaction conditions to avoid decomposition or side reactions.
  • Purification typically requires chromatographic techniques and recrystallization.
  • Optical resolution may be necessary for applications requiring enantiomerically pure compounds.
  • Solubility and formulation data are critical for biological research applications, with DMSO-based stock solutions being standard.

Summary Table: Key Preparation Steps

Step Description Key Reagents Notes
1 Cyclopropane intermediate synthesis Ethyl acetoacetate, 1,2-dibromoethane, base Base-mediated cyclization
2 Bromination of acetyl group Bromine Controlled bromination
3 Cyclization with amine Benzylamine or other amines Formation of spiro ring
4 Purification Silica gel chromatography, recrystallization Solvent choice critical
5 Optical resolution (optional) HPLC, NaOH treatment For enantiomer isolation

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

6,8-Dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6,8-Dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Key Spirocarboxylic Acids

Compound Name Molecular Formula Key Functional Groups CAS Number Purity
6,8-Dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid C₇H₈N₂O₄ 2 ketones, 2 amines (lactam-lactim) 1186202-25-4 ≥95%
5,8-Dioxaspiro[3.4]octane-2-carboxylic acid C₇H₁₀O₄ 2 ether oxygens 1001907-64-7 97%
Spiro[3.4]octane-2-carboxylic acid C₈H₁₂O₂ Simple carboxylic acid Not provided N/A
tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate C₁₁H₁₇N₃O₄ Protected amine (Boc group) 2260894-61-7 95%

Key Observations :

  • The target compound’s diazaspiro system distinguishes it from oxygenated analogs (e.g., 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid), which lack nitrogen atoms .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name Melting Point (°C) Solubility Predicted pKa (Carboxylic Acid)
This compound Not reported DMSO, methanol ~2.5–3.5 (estimated)*
Spiro[3.4]octane-2-carboxylic acid Not reported Water, ethanol 4.80 (experimental)
6-Methylenespiro[3.4]octane-2-carboxylic acid (cis-trans mixture) Not reported Not reported 4.68 (experimental)

Key Observations :

  • The electron-withdrawing dioxo groups in the target compound likely lower its pKa compared to non-ketonic spirocarboxylic acids, enhancing acidity .
  • Experimental pKa data for the target compound is lacking, but predictions based on Kirkwood-Westheimer models (applied to similar systems) suggest a stronger acid (pKa ~2.5–3.5) due to the electron-deficient spiro core .

Key Observations :

  • The target compound’s rigid spiro framework is advantageous for designing conformationally restricted drug candidates, particularly in oncology and neurology .
  • Its high polarity (logP ~-0.5 estimated) contrasts with tert-butyl-protected derivatives, which exhibit improved lipid solubility for blood-brain barrier penetration .

Biologische Aktivität

6,8-Dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Information

  • Molecular Formula : C7_7H8_8N2_2O4_4
  • Molecular Weight : 184.15 g/mol
  • SMILES : C1C(CC12C(=O)NC(=O)N2)C(=O)O
  • InChIKey : VAXRLMKVUWPROQ-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature; however, it is related to several compounds that exhibit diverse biological effects.

Potential Biological Activities

  • Antimicrobial Properties : Compounds related to the diazaspiro[3.4]octane core have shown activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for these compounds often indicate promising antimicrobial potential.
  • Cancer Treatment : Some derivatives of diazaspiro[3.4]octane are noted for their role as inhibitors in cancer-related pathways, such as menin-MLL1 interactions.
  • Neurological Effects : Certain compounds in this category have been identified as selective dopamine D3 receptor antagonists, suggesting potential applications in treating neurological disorders.

Case Studies and Experimental Data

A recent study explored the activity of a series of compounds derived from the diazaspiro[3.4]octane scaffold against drug-sensitive strains of Mycobacterium tuberculosis using the resazurin microtiter plate assay (REMA). The results are summarized in Table 1.

Compound IDStructureMIC (µg/mL)Activity
17Structure0.016Highly active
18Structure0.125Moderately active
24Structure0.250Active

Table 1: Minimum Inhibitory Concentrations (MICs) for selected diazaspiro[3.4]octane derivatives against Mycobacterium tuberculosis.

Future Directions

Further research is needed to elucidate the precise mechanisms of action and therapeutic potential of this compound. Investigations into its pharmacokinetics and toxicity profiles will also be critical for future applications in medicine.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 6,8-Dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid?

Methodological Answer:
The synthesis of spiro[3.4]octane derivatives typically involves multistep organic reactions. For example, spiro[3.4]-6-octanone-2-carboxylic acids are synthesized via cyclization reactions using ketone intermediates. Key steps include:

  • Cyclopropane ring formation : Intramolecular cyclization of γ-keto acids or esters under acidic or basic conditions.
  • Functionalization : Introduction of the diaza-dioxo moiety via condensation with hydrazine derivatives or urea analogs under reflux conditions.
  • Carboxylic acid activation : Use of protecting groups (e.g., tert-butyl esters) to prevent undesired side reactions during synthesis, followed by deprotection .
    Reaction conditions (e.g., solvent polarity, temperature) are critical for controlling stereochemistry and yield.

Basic: How is the structural integrity of this compound confirmed?

Methodological Answer:
Structural characterization employs a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm the spirocyclic framework and substituent positions. For example, spiro protons exhibit distinct splitting patterns due to restricted rotation .
  • X-ray Crystallography : Resolves absolute stereochemistry and bond angles, particularly for verifying the spiro[3.4]octane core .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomeric impurities .

Advanced: How do substituents influence the acidity of the carboxylic acid group in spiro[3.4]octane derivatives?

Methodological Answer:
Substituent effects on acidity are quantified using experimental pKa measurements and theoretical models:

  • Experimental pKa Determination : Conducted via potentiometric titration in aqueous solutions. For example, spiro[3.4]octane-2-carboxylic acid has a pKa of ~4.2, while electron-withdrawing groups (e.g., keto or nitro) lower pKa by stabilizing the conjugate base .
  • Kirkwood-Westheimer Model : Predicts acidity using cavity dimensions (spherical or ellipsoidal) to model electrostatic field effects. For spiro systems, ellipsoidal cavities better approximate substituent dipole orientations .

Advanced: What role does this compound play in pharmaceutical research?

Methodological Answer:
Spiro[3.4]octane derivatives are explored as bioactive intermediates:

  • Apalutamide Impurities : Analogous structures (e.g., 6,8-dithioxo derivatives) are studied as degradation products or synthetic impurities in androgen receptor inhibitors, requiring rigorous purity assessments via HPLC and LC-MS .
  • Enzyme Inhibition : The diaza-dioxo motif may interact with enzyme active sites (e.g., proteases or kinases), evaluated via molecular docking and kinetic assays .

Basic: What thermodynamic properties are critical for handling this compound?

Methodological Answer:
Key thermodynamic parameters include:

  • Thermal Stability : Assessed via differential scanning calorimetry (DSC). Spiro derivatives often decompose above 200°C, necessitating storage at ≤ -20°C in inert atmospheres .
  • Aqueous Solubility : Determined via shake-flask methods. The carboxylic acid group enhances solubility in polar solvents (e.g., water or DMSO), but the spiro core reduces it due to hydrophobicity .

Advanced: How to design experiments for studying deuterium exchange in spiro[3.4]octane derivatives?

Methodological Answer:
Deuterium exchange experiments probe electronic environments:

  • Base-Catalyzed Exchange : Dissolve the compound in D2_2O with NaOD. Monitor exchange at methylene positions (e.g., C5 and C7 in spiro[3.4]-6-octanone) using 2^2H NMR.
  • Kinetic Analysis : Compare rate constants (kk) between geometric isomers (cis vs. trans) to assess charge-dipole interactions. For example, cis-keto acids exhibit faster exchange due to proximity effects .

Basic: What analytical techniques are used to quantify purity in research settings?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) resolve spiro derivatives from impurities. Mobile phases often use acetonitrile/water gradients .
  • Elemental Analysis (EA) : Validates C, H, N, and S content within ±0.4% of theoretical values .

Advanced: How does the spirocyclic framework influence conformational dynamics?

Methodological Answer:

  • Restricted Rotation : The spiro junction locks the cyclopropane and cyclohexane rings, reducing conformational flexibility. This is confirmed via variable-temperature NMR, showing no coalescence of proton signals up to 100°C .
  • Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model energy barriers for ring puckering or substituent rotation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-Dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid
Reactant of Route 2
6,8-Dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.